molecular formula C23H27N3O4S B2701548 1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one CAS No. 2034528-10-2

1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one

Cat. No.: B2701548
CAS No.: 2034528-10-2
M. Wt: 441.55
InChI Key: PAANMUSOSYBPQI-UHFFFAOYSA-N
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Description

1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a synthetic organic compound provided for research and development purposes. This chemical features a complex molecular structure that incorporates a 1,4-thiazepane ring with a dioxide moiety, linked to an imidazolidin-2-one group via a ketone-containing chain. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities. Similarly, the sulfone (dioxide) functional group is a common pharmacophore that can influence a molecule's electronic properties, metabolic stability, and its ability to interact with biological targets. Researchers investigating structure-activity relationships (SAR) in novel pharmacophores may find this compound of particular interest due to its unique hybrid architecture. This product is intended for laboratory research use by trained professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and conducting all manipulations in accordance with their institution's laboratory safety guidelines.

Properties

IUPAC Name

1-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]-3-(4-methylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-18-7-9-20(10-8-18)26-14-13-25(23(26)28)17-22(27)24-12-11-21(31(29,30)16-15-24)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAANMUSOSYBPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 330.4 g/mol. Its structure includes a thiazepan ring and an imidazolidinone moiety, which are critical for its biological interactions.

Antioxidant Properties

Recent studies have indicated that compounds containing dioxido-thiazepan structures exhibit significant antioxidant activity. The antioxidant capacity is often measured through assays that evaluate the ability to scavenge free radicals or reduce oxidative stress markers. For instance, similar compounds have been shown to protect against oxidative damage in various biological models .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial properties. The thiazepan ring is known to enhance the lipophilicity of compounds, potentially allowing them to penetrate bacterial membranes more effectively. In vitro studies are needed to confirm these effects against specific bacterial strains.

Cytotoxicity and Anticancer Activity

There is emerging evidence that thiazepan derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cells, suggesting a possible mechanism involving the disruption of cellular signaling pathways related to growth and survival .

The biological activity of this compound may be attributed to several mechanisms:

  • Free Radical Scavenging : The dioxido group contributes to the compound's ability to neutralize reactive oxygen species (ROS).
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways, thereby protecting cellular components from damage.
  • Cell Cycle Arrest : Evidence suggests that thiazepan derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Study 1: Antioxidant Efficacy

A study conducted on a related thiazepan derivative demonstrated significant reductions in lipid peroxidation levels in rat models exposed to oxidative stress. The treatment group showed lower levels of malondialdehyde (MDA), a marker for oxidative damage, compared to controls .

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines treated with a structurally similar compound revealed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Several studies have highlighted the antimicrobial properties of thiazepane derivatives. The incorporation of the dioxido group is believed to enhance the binding affinity to bacterial enzymes, potentially leading to effective antimicrobial agents.
    • Case Study: A derivative of thiazepane was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects in vitro .
  • Anticancer Properties
    • The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Research indicates that thiazepane derivatives can induce apoptosis in cancer cells.
    • Case Study: In vitro studies on human breast cancer cell lines showed that derivatives similar to this compound inhibited cell proliferation by inducing cell cycle arrest and apoptosis .
  • Antitubercular Activity
    • The compound has shown promise in targeting Mycobacterium tuberculosis. Its mechanism may involve inhibition of key enzymes necessary for mycobacterial survival.
    • Case Study: A related thiazepane derivative was tested against M. tuberculosis H37Rv, exhibiting potent antitubercular activity with an IC50 value comparable to standard treatments .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for structural confirmation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its fusion of a sulfone-modified thiazepane ring with an imidazolidinone. Below is a comparative analysis with structurally related heterocycles:

Compound Class Ring Size Heteroatoms Key Substituents Reported Bioactivity Synthetic Pathway
1,4-Thiazepane-1,1-dioxide 7-membered S, N, O (sulfone) Phenyl, p-tolyl, oxoethyl Not specified Likely multi-step alkylation/cyclization
1,3-Oxazepine 7-membered O, N Hydrazones, acetophenone Antimicrobial Condensation of hydrazides with ketones
Thiazolidin-4-one 5-membered S, N Hydrazide derivatives Anticancer, antibacterial Cyclization of hydrazides with reagents
Azetidin-2-one 4-membered N, O (β-lactam) Substituted aryl groups Antibiotic (e.g., penicillins) Ring-closing via Staudinger synthesis

Key Findings:

Ring Size and Conformation: The 7-membered thiazepane ring offers greater conformational flexibility compared to smaller rings like thiazolidin-4-one (5-membered) or azetidin-2-one (4-membered). This flexibility may enhance binding to diverse biological targets . The sulfone group in the thiazepane increases polarity and hydrogen-bond acceptor capacity, contrasting with the neutral sulfur in thiazolidinones .

The p-tolyl group in the imidazolidinone moiety may improve metabolic stability compared to simpler aryl groups in 1,3-oxazepines, which are prone to oxidative degradation .

Synthetic Complexity: The target compound’s synthesis likely involves sequential alkylation and cyclization steps, similar to routes used for 1,3-oxazepines and thiazolidinones . Challenges include controlling stereochemistry during thiazepane ring formation, a hurdle less prominent in smaller heterocycles like azetidin-2-one .

Q & A

Basic: What synthetic routes are typically employed to synthesize 1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one?

Methodological Answer:
The synthesis of imidazolidinone derivatives often involves multi-step reactions, including:

  • Condensation reactions between amines and carbonyl-containing intermediates. For example, phenidone-based syntheses use glycyl or acetoamino groups to form imidazolidin-4-one cores via nucleophilic substitution .
  • Functionalization of thiazepane rings : The 1,4-thiazepan-4-yl moiety may be introduced via sulfonation (using SO₃·DMF complexes) to achieve the 1,1-dioxido group .
  • Coupling strategies : Ethyl oxoethyl intermediates can be linked to the imidazolidin-2-one core using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
    Key Validation Steps : Monitor reactions via TLC and purify intermediates via column chromatography. Final compounds are typically recrystallized from ethanol/water mixtures .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation employs:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Peaks at δ 161–167 ppm (C=O amide) and δ 170–175 ppm (C=O imidazolidinone) confirm backbone integrity. Aromatic protons (δ 6.5–8.0 ppm) validate substituents like p-tolyl .
    • FT-IR : Bands at 1670–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H) confirm functional groups .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths/angles, ensuring stereochemical accuracy .

Advanced: What experimental strategies are used to evaluate the neuroprotective potential of this compound?

Methodological Answer:
Neuroactivity assessment involves:

  • In Vitro Assays :
    • Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, comparing IC₅₀ values to donepezil .
    • Antioxidant activity via DPPH radical scavenging (IC₅₀ < 50 μM indicates strong potential) .
  • In Vivo Models :
    • Morris water maze tests in scopolamine-induced amnesic rodents to assess cognitive improvement .
  • Biochemical Profiling : Measure brain AChE activity and oxidative stress markers (e.g., MDA, GSH) post-administration .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR optimization strategies include:

  • Substituent Variation :
    • Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance AChE binding affinity .
    • Modify the thiazepane ring’s sulfone group to alter pharmacokinetic properties .
  • Molecular Docking : Use AutoDock Vina to predict interactions with AChE’s catalytic site (PDB: 1EVE). Focus on π-π stacking with Trp86 and hydrogen bonding with Tyr337 .
  • In Silico ADMET : Predict BBB permeability (e.g., using SwissADME) and metabolic stability (CYP450 isoform screening) .

Advanced: How can researchers resolve contradictions in antimicrobial activity data for imidazolidinone derivatives?

Methodological Answer:
Contradictions arise due to:

  • Variable Assay Conditions : Standardize protocols (e.g., CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Statistical Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to isolate variables like pH, inoculum size, and solvent effects .
  • Biofilm vs. Planktonic Assays : Compare MIC values in biofilm-embedded bacteria (via crystal violet staining) to address resistance mechanisms .

Advanced: What computational approaches enhance the design and optimization of this compound’s synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (Gaussian 16) to model transition states and identify low-energy pathways for thiazepane sulfonation .
  • High-Throughput Screening (HTS) Pipelines : Implement ICReDD’s workflow, combining density functional theory (DFT) calculations with robotic synthesis to narrow optimal reaction conditions (e.g., solvent, catalyst) .
  • Machine Learning (ML) : Train models on reaction yield datasets (e.g., USPTO) to predict coupling efficiencies for novel imidazolidinone derivatives .

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